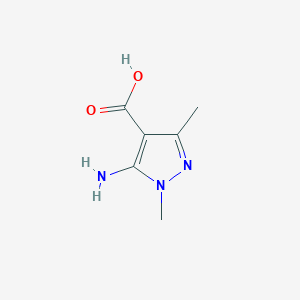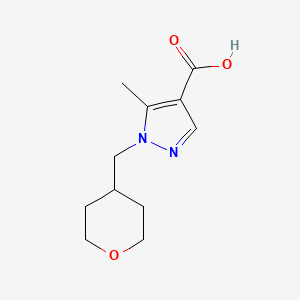
5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid (MOPC) is an organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds with three nitrogen atoms. MOPC is an important compound in the fields of organic synthesis, pharmaceuticals and biochemistry due to its unique properties. In
Applications De Recherche Scientifique
Structural and Spectral Studies
- Research has delved into the structural and spectral characteristics of biologically important pyrazole-4-carboxylic acid derivatives, which includes studies on similar compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These investigations encompass experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction, to understand their molecular structure and properties (Viveka et al., 2016).
Synthesis and Transformations
- Studies have explored the synthesis and transformation of derivatives of related compounds, such as 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids. These works focus on synthesizing new chemical entities and their functional derivatives for potential applications in various fields (Prokopenko et al., 2010).
Medicinal Chemistry and Pharmacology
- In medicinal chemistry, related pyrazole derivatives have been synthesized and evaluated for their potential as pharmacological agents. For instance, studies on 5-(biphenyl-4-ylmethyl)pyrazoles as angiotensin II antagonists indicate the broader scope of these compounds in drug development (Almansa et al., 1997).
Crystal Structures in Coordination Chemistry
- The field of coordination chemistry has seen the use of pyrazole-dicarboxylate acid derivatives, like 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, in forming metal coordination complexes. These studies are significant for understanding molecular interactions and designing new materials (Radi et al., 2015).
Applications in Material Science
- In material science, bis(pyrazole) ligands derived from compounds like 3-methyl-1H-pyrazole-4-carboxylic acid have been utilized to create coordination polymers with metals such as Zn(II) and Cd(II). These polymers are studied for their unique structural properties and potential applications (Cheng et al., 2017).
Molecular Docking Studies
- Molecular docking studies have been conducted on similar pyrazole derivatives to predict their interactions with target proteins, which is crucial for drug design and discovery (Reddy et al., 2022).
Exploring Analgesic and Anti-inflammatory Properties
- Some pyrazole derivatives have been investigated for their analgesic and anti-inflammatory properties, providing insights into their therapeutic potential (Gokulan et al., 2012).
Propriétés
IUPAC Name |
5-methyl-1-(oxan-4-ylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8-10(11(14)15)6-12-13(8)7-9-2-4-16-5-3-9/h6,9H,2-5,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRRBCDGUBJUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC2CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



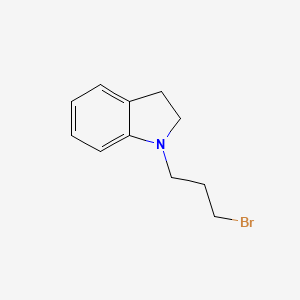

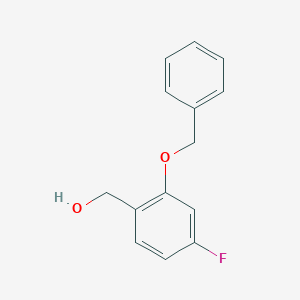
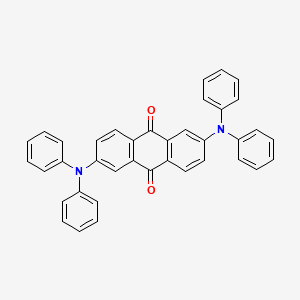
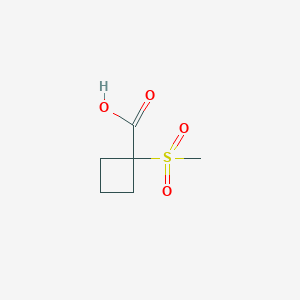
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)
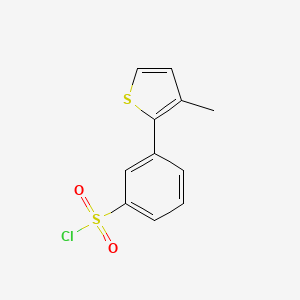
![Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1375116.png)
![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)
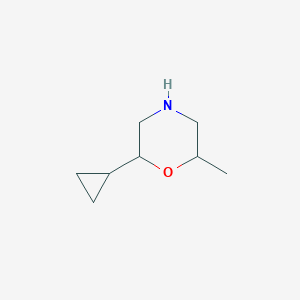
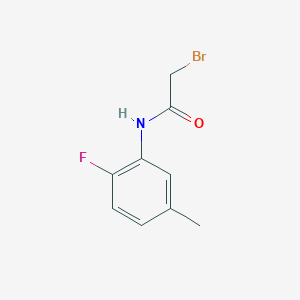
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)
